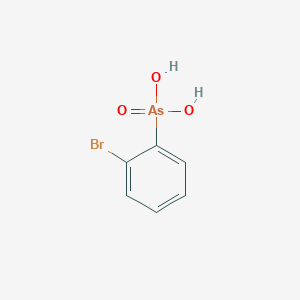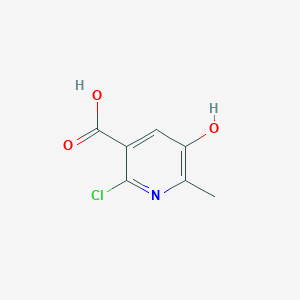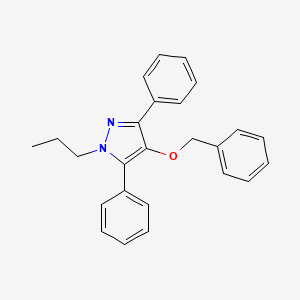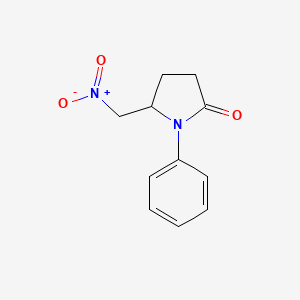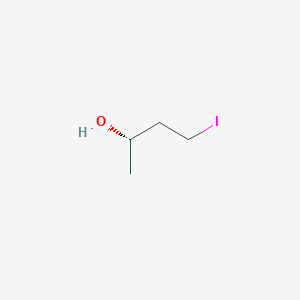
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and a 2-ethylhexyl group attached to a cyclopentadiene ring. Chlorinated cyclopentadienes are known for their stability and resistance to degradation, making them useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated. The reaction mixture is then purified through distillation and crystallization to obtain the desired product with high purity. The use of advanced separation techniques ensures minimal by-products and high yield.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Chlorinated cyclopentadienone derivatives.
Reduction: Partially dechlorinated cyclopentadiene derivatives.
Substitution: Hydroxylated or other functionalized cyclopentadiene derivatives.
科学的研究の応用
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of anti-cancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with DNA, leading to mutations and other genetic alterations. The exact molecular targets and pathways involved are still under investigation, but it is known to induce oxidative stress and disrupt cellular homeostasis.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar structure but lacks the 2-ethylhexyl group.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl with similar chlorine content but different structural framework.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar industrial applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is unique due to the presence of the 2-ethylhexyl group, which imparts different physical and chemical properties compared to other chlorinated cyclopentadienes. This structural feature enhances its solubility in organic solvents and affects its reactivity and interaction with biological systems.
特性
分子式 |
C13H17Cl5 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H17Cl5/c1-3-5-6-8(4-2)7-13(18)11(16)9(14)10(15)12(13)17/h8H,3-7H2,1-2H3 |
InChIキー |
YQWLNCXOHZRJSO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



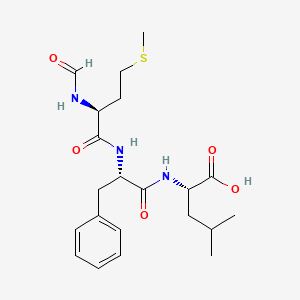
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
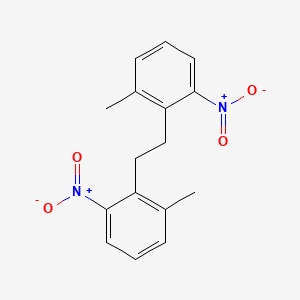
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
